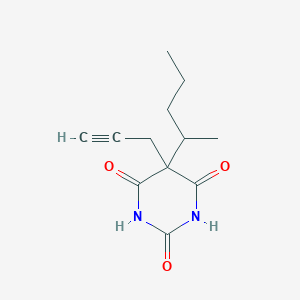
Nickel sulfide (Ni2S3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel sulfide (Ni2S3) is an inorganic compound composed of nickel and sulfur. It is one of several nickel sulfides, which are known for their diverse applications in various fields. Nickel sulfide compounds range in color from bronze to black and are typically found in nature as minerals.
准备方法
Nickel sulfide (Ni2S3) can be synthesized through various methods, including:
Solid-State Metathesis Reactions: This method involves the reaction of nickel chloride (NiCl2) with sodium sulfide (Na2S) at high temperatures.
Hydrothermal and Solvothermal Methods: These methods involve the reaction of nickel precursors with sulfur sources such as thiourea under controlled temperature and pressure conditions.
Direct Reaction of Elements: Nickel and sulfur can be directly reacted at high temperatures to form nickel sulfide (Ni2S3).
化学反应分析
Nickel sulfide (Ni2S3) undergoes various chemical reactions, including:
Oxidation: Nickel sulfide can be oxidized to form nickel oxide (NiO) and sulfur dioxide (SO2) when heated in the presence of oxygen. [ \text{NiS} + 1.5 \text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
Reduction: Nickel sulfide can be reduced by hydrogen gas (H2) to form nickel metal (Ni) and hydrogen sulfide (H2S). [ \text{Ni}_2\text{S}_3 + 3 \text{H}_2 \rightarrow 2 \text{Ni} + 3 \text{H}_2\text{S} ]
Substitution: Nickel sulfide can react with halides such as zinc chloride (ZnCl2) to form nickel chloride (NiCl3) and zinc sulfide (ZnS). [ \text{Ni}_2\text{S}_3 + 3 \text{ZnCl}_2 \rightarrow 2 \text{NiCl}_3 + 3 \text{ZnS} ]
科学研究应用
Nickel sulfide (Ni2S3) has a wide range of applications in scientific research, including:
Catalysis: Nickel sulfide is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions. .
Energy Storage: Nickel sulfide is used in the fabrication of supercapacitor electrodes due to its high specific capacitance and excellent cyclic stability.
Material Science: Nickel sulfide is studied for its unique structural and electronic properties, which make it a valuable material for developing new technologies.
作用机制
The mechanism by which nickel sulfide (Ni2S3) exerts its effects is primarily related to its ability to undergo redox reactions. During these reactions, nickel sulfide can facilitate the transfer of electrons, making it an effective catalyst for various electrochemical processes. The presence of sulfur vacancies and the dynamic reconstruction of the material’s surface play a crucial role in enhancing its catalytic activity .
相似化合物的比较
Nickel sulfide (Ni2S3) can be compared with other nickel sulfides, such as:
Nickel(II) sulfide (NiS):
Nickel(III) sulfide (Ni2S3): This compound is unique due to its higher oxidation state and distinct electrochemical properties.
Nickel disulfide (NiS2):
Nickel sulfide (Ni2S3) stands out due to its higher oxidation state, which contributes to its superior catalytic performance and versatility in various applications.
属性
CAS 编号 |
12259-56-2 |
|---|---|
分子式 |
H6Ni2S3 |
分子量 |
219.6 g/mol |
IUPAC 名称 |
nickel;sulfane |
InChI |
InChI=1S/2Ni.3H2S/h;;3*1H2 |
InChI 键 |
BSTHVPGVAQKXDK-UHFFFAOYSA-N |
规范 SMILES |
S.S.S.[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




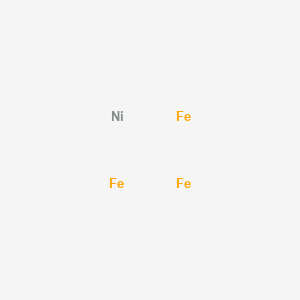
![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
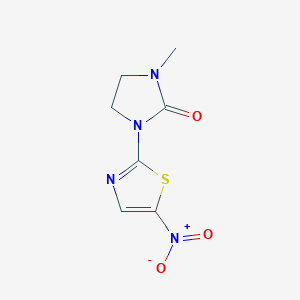
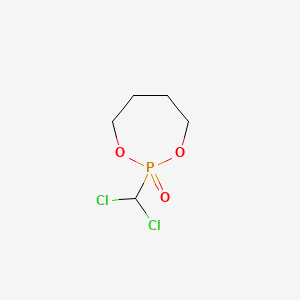


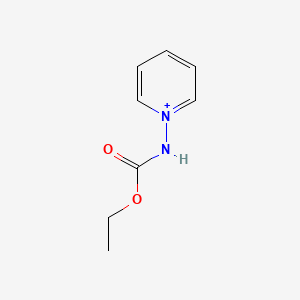

![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
